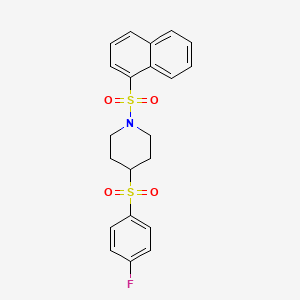
4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Coordination Geometry and Magnetic Anisotropy
Research has demonstrated the correlation between magnetic anisotropy and coordination geometry variation in cobalt(ii) complexes, facilitated by systematic substitution on the sulfonamide ligand. Such studies underline the potential of sulfonamide derivatives in designing materials with specific magnetic properties (Tao Wu et al., 2019).
Anticancer Research
Sulfonamide derivatives, including those related to "4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine," have been synthesized and evaluated for their anticancer activity. Such compounds have shown potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (P. Ravichandiran et al., 2019).
Antihyperglycemic Activity
A series of sulfonamide derivatives have been evaluated for their antihyperglycemic activity, showcasing the potential of such compounds in treating non-insulin-dependent diabetes mellitus (A. Zask et al., 1990).
Nucleophilic Substitution Reactions
The study of nucleophilic substitution reactions of disulfonyl chloride compounds, including those similar in structure to the queried compound, provides insights into their reactivity and potential applications in synthetic chemistry (D. Sung et al., 1990).
Polymer Science Applications
Novel sulfonated polyimides bearing sulfophenyl pendant groups have been synthesized for potential use in polymer electrolyte fuel cells, highlighting the role of sulfonamide derivatives in advancing materials science (Zhaoxia Hu et al., 2007).
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1-naphthalen-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S2/c22-17-8-10-18(11-9-17)28(24,25)19-12-14-23(15-13-19)29(26,27)21-7-3-5-16-4-1-2-6-20(16)21/h1-11,19H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNMTKMYBKGYMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
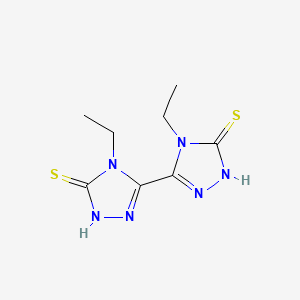
![N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2356693.png)
![4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356695.png)
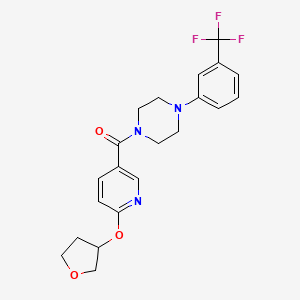
![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)
![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2356702.png)
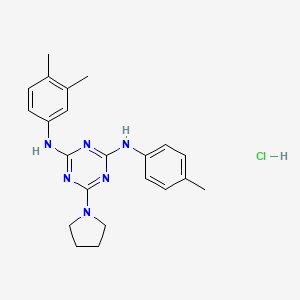
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione](/img/structure/B2356706.png)
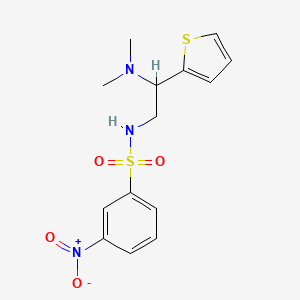
![8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2356708.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2356709.png)


